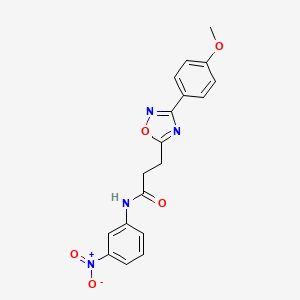

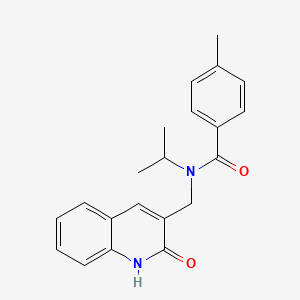

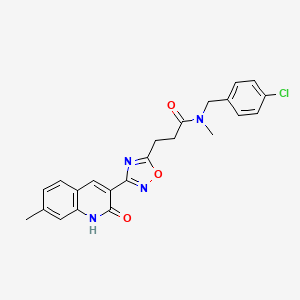

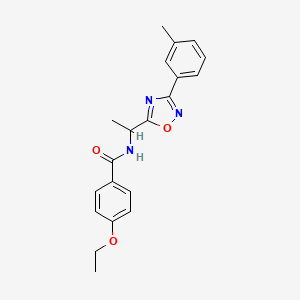

N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is located in the outer mitochondrial membrane and is involved in the regulation of mitochondrial function, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential use in imaging and therapeutic applications.

作用機序

N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide binds to TSPO with high affinity and specificity, leading to the modulation of mitochondrial function, inflammation, and apoptosis. TSPO is upregulated in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer, making it a potential target for diagnosis and therapy. N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to reduce neuroinflammation and oxidative stress in animal models of Alzheimer's disease, multiple sclerosis, and traumatic brain injury.

Biochemical and Physiological Effects:

N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to modulate various biochemical and physiological processes, including mitochondrial respiration, calcium homeostasis, steroidogenesis, and apoptosis. TSPO is involved in the transport of cholesterol and other lipids into mitochondria for steroid hormone synthesis, making it an important regulator of endocrine function. N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit steroidogenesis in adrenal and gonadal cells, suggesting its potential use as a contraceptive agent.

実験室実験の利点と制限

N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, such as its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity and immunogenicity. However, N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has some limitations, such as its relatively short half-life, its dependence on radiolabeling for imaging, and its potential interference with other TSPO ligands.

将来の方向性

N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several potential future directions for research and development, such as:

1. Optimization of synthesis methods and radiolabeling strategies for improved imaging and therapeutic applications.

2. Investigation of the role of TSPO in various pathological conditions and the development of TSPO-targeted therapies.

3. Development of TSPO ligands with improved pharmacokinetic and pharmacodynamic properties for clinical use.

4. Exploration of the relationship between TSPO expression and disease progression in various neurological and psychiatric disorders.

5. Investigation of the potential use of N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide as a contraceptive agent and its safety and efficacy in animal and human studies.

Conclusion:

N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a selective ligand for TSPO that has been extensively studied for its potential use in imaging and therapeutic applications. It has several advantages for lab experiments, such as its high affinity and selectivity for TSPO, and several potential future directions for research and development. Further studies are needed to fully understand the biochemical and physiological effects of N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its potential use in clinical settings.

合成法

N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a multistep process involving the condensation of 2-(2-hydroxyphenoxy)acetic acid with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid followed by N-alkylation with 2,3-dimethylphenylamine. The final product is obtained after purification and characterization.

科学的研究の応用

N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been widely used in preclinical and clinical studies for imaging and therapeutic applications. It has been labeled with various radionuclides, such as carbon-11, fluorine-18, and iodine-123, for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. N-(2,3-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to selectively bind to TSPO in the brain, heart, and other organs, allowing for the visualization of TSPO expression and distribution in vivo.

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-9-5-6-11-18(16)26-12-19(25)22-17-10-7-8-14(3)15(17)4/h5-11,13H,12H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOHDRIBRHEZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)

![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)